molecular formula C12H14N2O3 B13886443 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide

7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B13886443
M. Wt: 234.25 g/mol
InChI Key: OFUXACAHWCQGIP-UHFFFAOYSA-N
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Description

7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide, a possible synthetic route could involve the following steps:

    Starting Material: 2-hydroxy-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a carboxylic acid via oxidation.

    Amidation: The carboxylic acid is then reacted with N,N-dimethylamine to form the corresponding amide.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: 7-amino-5-hydroxy-N,N-dimethyl-1-benzofuran-2-carboxamide.

    Reduction: 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-amine.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-amino-5-methoxy-N,N-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(15)10-5-7-4-8(16-3)6-9(13)11(7)17-10/h4-6H,13H2,1-3H3

InChI Key

OFUXACAHWCQGIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CC(=CC(=C2O1)N)OC

Origin of Product

United States

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